Carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide
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Overview
Description
Carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide is a complex organic compound with a unique structure that combines elements of carbamic acid and carvacrol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide typically involves the reaction of carbamic acid derivatives with carvacrol and iodide sources. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamic acid derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to carbamic acid, methyl-, (5-dimethylethylammonio)carvacryl ester, iodide include other carbamic acid derivatives and carvacrol esters. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of carbamic acid and carvacrol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64050-89-1 |
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Molecular Formula |
C16H27IN2O2 |
Molecular Weight |
406.30 g/mol |
IUPAC Name |
ethyl-dimethyl-[3-methyl-2-(methylcarbamoyloxy)-6-propan-2-ylphenyl]azanium;iodide |
InChI |
InChI=1S/C16H26N2O2.HI/c1-8-18(6,7)14-13(11(2)3)10-9-12(4)15(14)20-16(19)17-5;/h9-11H,8H2,1-7H3;1H |
InChI Key |
WGXDPDQWTOUCJV-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)C1=C(C=CC(=C1OC(=O)NC)C)C(C)C.[I-] |
Origin of Product |
United States |
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